molecular formula C20H27NOS B565685 rac-Rotigotine-d3 Methyl Ether CAS No. 1246820-80-3

rac-Rotigotine-d3 Methyl Ether

カタログ番号: B565685
CAS番号: 1246820-80-3
分子量: 332.52
InChIキー: AXOQYAWBBDSEMG-FIBGUPNXSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

rac-Rotigotine-d3 Methyl Ether is a stable isotope-labeled compound used primarily in analytical and research applications. It is a derivative of rotigotine, a non-ergoline dopamine agonist used in the treatment of Parkinson’s disease and restless leg syndrome. The compound is identified by the CAS number 1246820-80-3 .

準備方法

The synthesis of rac-Rotigotine-d3 Methyl Ether involves the incorporation of deuterium atoms into the rotigotine molecule. The synthetic route typically includes the following steps:

    Deuteration: Introduction of deuterium atoms into the precursor molecules.

    Methylation: Addition of a methyl group to the deuterated precursor.

    Purification: Isolation and purification of the final product using chromatographic techniques.

Industrial production methods involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process is carried out under controlled conditions to maintain the integrity of the deuterium-labeled compound .

化学反応の分析

rac-Rotigotine-d3 Methyl Ether undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed depend on the type of reaction and the reagents used .

科学的研究の応用

Dopamine Receptor Studies

rac-Rotigotine-d3 Methyl Ether is utilized in research to investigate its binding affinity and functional activity at various dopamine receptors (D1, D2, D3, D4, and D5). It has been shown to have a high affinity for D2 and D3 receptors, making it an effective tool for understanding dopaminergic signaling pathways in neurological conditions such as Parkinson's disease .

Pharmacokinetics and Drug Interaction Studies

This compound is instrumental in pharmacokinetic studies that explore the absorption, distribution, metabolism, and excretion of rotigotine and its analogs. For example, studies have demonstrated that co-administration of domperidone does not significantly alter the pharmacokinetic profile of rotigotine, indicating that this compound can be used to assess drug-drug interactions without requiring dosage adjustments .

Transdermal Delivery Systems

Research into transdermal delivery systems for rotigotine has highlighted the importance of this compound in evaluating the efficacy of continuous dopaminergic stimulation. The compound's lipid solubility and extended action when delivered through the skin support its use in developing effective transdermal patches for treating chronic conditions like Parkinson's disease .

Case Study 1: Efficacy in Parkinson’s Disease

A meta-analysis involving multiple randomized controlled trials demonstrated that rotigotine significantly improves motor performance and quality of life in patients with Parkinson's disease. The findings suggest that this compound could be pivotal in further understanding these effects through detailed receptor binding studies .

Case Study 2: Sleep Quality Improvement

Research has indicated that rotigotine administration results in significant improvements in sleep quality among patients with Parkinson’s disease. The role of this compound in elucidating the mechanisms behind these improvements offers potential for developing targeted therapies for sleep disturbances associated with neurodegenerative disorders .

作用機序

The mechanism of action of rac-Rotigotine-d3 Methyl Ether is similar to that of rotigotine. It acts as a dopamine agonist, activating dopamine receptors in the brain. This activation mimics the effect of the neurotransmitter dopamine, leading to improved motor control and reduced symptoms of Parkinson’s disease and restless leg syndrome. The compound primarily targets dopamine D1, D2, and D3 receptors .

類似化合物との比較

rac-Rotigotine-d3 Methyl Ether is unique due to its stable isotope labeling, which makes it valuable for analytical and research purposes. Similar compounds include:

    Rotigotine: The non-labeled version used in clinical treatments.

    Pramipexole: Another dopamine agonist used in the treatment of Parkinson’s disease.

    Ropinirole: A dopamine agonist with similar applications in neurology.

These compounds share similar mechanisms of action but differ in their pharmacokinetic properties and specific applications .

特性

CAS番号

1246820-80-3

分子式

C20H27NOS

分子量

332.52

IUPAC名

5-methoxy-N-(2-thiophen-2-ylethyl)-N-(3,3,3-trideuteriopropyl)-1,2,3,4-tetrahydronaphthalen-2-amine

InChI

InChI=1S/C20H27NOS/c1-3-12-21(13-11-18-7-5-14-23-18)17-9-10-19-16(15-17)6-4-8-20(19)22-2/h4-8,14,17H,3,9-13,15H2,1-2H3/i1D3

InChIキー

AXOQYAWBBDSEMG-FIBGUPNXSA-N

SMILES

CCCN(CCC1=CC=CS1)C2CCC3=C(C2)C=CC=C3OC

同義語

N-Propyl-N-(1,2,3,4-tetrahydro-5-methoxy-2-naphthalenyl)-2-thiopheneethanamine-d3;  2-(N-Propyl-N-2-thienylethylamino)-5-methoxytetralin-d3;  N 0724-d3; 

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。